molecular formula C7H10N2O2 B2564880 2-(1H-Imidazol-1-YL)butanoic acid CAS No. 1218602-78-8

2-(1H-Imidazol-1-YL)butanoic acid

Cat. No. B2564880
M. Wt: 154.169
InChI Key: RYIFBESXYBFFFR-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-YL)butanoic acid is a chemical compound with the CAS Number: 1218602-78-8. It has a molecular weight of 154.17 . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of 2-(1H-Imidazol-1-YL)butanoic acid consists of a five-membered imidazole ring attached to a butanoic acid group . The InChI code for this compound is 1S/C7H10N2O2/c1-2-6(7(10)11)9-4-3-8-5-9/h3-6H,2H2,1H3,(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(1H-Imidazol-1-YL)butanoic acid are not detailed in the literature, imidazole compounds are known to participate in a broad range of chemical reactions .

Scientific Research Applications

Corrosion Inhibition

2-(1H-Imidazol-1-YL)butanoic acid derivatives, specifically amino acids based corrosion inhibitors, have been synthesized and characterized for their effectiveness in inhibiting corrosion on mild steel. These derivatives, namely AIZ-1, AIZ-2, and AIZ-3, were tested using electrochemical impedance and potentiodynamic polarization methods. AIZ-3 exhibited the highest inhibition efficiency of 96.08% at a low concentration, acting as a mixed-type inhibitor, with their adsorption behavior following the Langmuir adsorption isotherm. This research highlights the potential of these compounds in corrosion protection applications (Srivastava et al., 2017).

Chemosensors

Imidazole-based chemosensors, including derivatives of 2-(1H-Imidazol-1-YL)butanoic acid, have been developed for the reversible detection of cyanide and mercury ions. These compounds demonstrate the ability to sense CN- ions, resulting in the quenching of fluorescence. This research showcases the application of these compounds in environmental monitoring and safety (Emandi et al., 2018).

Bone Imaging Agents

A series of derivatives of 2-(1H-Imidazol-1-YL)butanoic acid were synthesized and labeled with 99mTc for use in bone imaging. These compounds, specifically MIPrDP, MIBDP, and MIPeDP, exhibited selective uptake in the skeletal system and rapid clearance from soft tissues, indicating their potential as superior bone imaging agents (Qiu et al., 2011).

Ionic Liquids and Solvent-Catalysts

Imidazole derivatives, such as 4-Imidazol-1-yl-butane-1-sulfonic acid, have been synthesized and characterized for their application as dual solvent-catalysts. These compounds have shown potential in various chemical reactions, including the acetylation of functionalized alcohols and phenols. This research demonstrates their utility in chemical synthesis and industry (Khaligh et al., 2019).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

2-imidazol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-6(7(10)11)9-4-3-8-5-9/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIFBESXYBFFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-1-YL)butanoic acid

Citations

For This Compound
1
Citations
RR Quiñonez-López, II Rangel-Salas… - Current Organic …, 2018 - ingentaconnect.com
A series of chiral imidazolium salts derived from natural amino acids has been obtained. The synthetic route involves a multicomponent condensation reaction between the …
Number of citations: 4 www.ingentaconnect.com

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